9-Benzyl-2,9-diazaspiro[5.5]undecane - 1198393-02-0

9-Benzyl-2,9-diazaspiro[5.5]undecane

Catalog Number: EVT-1475177
CAS Number: 1198393-02-0
Molecular Formula: C16H24N2
Molecular Weight: 244.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common approach involves the annulation of primary amines with a resin-bound bismesylate followed by cleavage from the resin. [, ] This strategy leverages solid-phase synthesis techniques and microwave irradiation for efficient compound generation. Another method could involve alkylation of the 2,9-diazaspiro[5.5]undecane core with a suitable benzyl halide. Optimization of reaction conditions, including solvent, temperature, and catalyst selection, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

The presence of two nitrogen atoms in the piperazine ring of 9-Benzyl-2,9-diazaspiro[5.5]undecane allows for diverse chemical modifications. For example, these nitrogen atoms can undergo alkylation, acylation, or reductive amination reactions to introduce various substituents, enhancing its biological activity or fine-tuning its pharmacological properties. [] Additionally, the benzyl group can be further functionalized using electrophilic aromatic substitution reactions, allowing for the introduction of halogens, nitro groups, or other substituents. Understanding the reactivity of this scaffold is critical for developing new derivatives with desired properties.

Applications
  • Pharmaceutical Research: Diazaspiro[5.5]undecane derivatives demonstrate potential as ligands for various biological targets, including dopamine receptors and the endoplasmic reticulum stress response pathway. [, , , ] These findings highlight their potential in developing new therapeutics for various diseases.
  • Medicinal Chemistry: The diazaspiro[5.5]undecane scaffold serves as a versatile building block for generating compound libraries with potential biological activity. [] Researchers can utilize various chemical reactions to introduce diverse substituents, enabling the exploration of structure-activity relationships and the identification of lead compounds for drug discovery.
  • Chemical Biology: Studying the interactions of diazaspiro[5.5]undecane derivatives with biological targets can enhance our understanding of cellular processes and disease mechanisms. [] This knowledge can contribute to developing novel therapeutic strategies.

3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (Compound 1)

Compound Description: This compound is a potent dopamine D3 receptor (D3R) antagonist with a Ki value of 12.0 nM . It exhibits good selectivity for D3R over D2R (D2R/D3R ratio = 905) . This compound served as a starting point for developing derivatives with improved D3R selectivity.

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

Compound Description: IPSU is an orally bioavailable, brain-penetrant, and selective antagonist for the OX2R receptor . It demonstrates efficacy in increasing sleep, primarily by enhancing NREM sleep . Notably, IPSU displays a lower tendency to disrupt normal NREM/REM sleep architecture compared to dual orexin receptor antagonists .

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series of compounds acts as dual ligands, exhibiting activity as both µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists . This dual activity makes them potentially valuable for pain management. Notably, one compound within this series, 15au, displayed potent analgesic effects comparable to oxycodone in preclinical models . Furthermore, 15au exhibited reduced constipation compared to oxycodone at equivalent analgesic doses, suggesting a potential for improved safety and tolerability .

2,9-Diazaspiro[5.5]undecanes

Compound Description: This class of compounds demonstrates the ability to induce the endoplasmic reticulum stress response (ERSR) . This induction leads to cytotoxic effects in various cancer cell lines, including 3D models of glioma cells . This finding suggests their potential as anticancer agents, particularly against glioma.

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Compound Description: These two series of compounds, 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, have demonstrated potential as anticonvulsant agents . Notably, compound 6g from this series displayed potent anticonvulsant activity, surpassing reference drugs like phenobarbital and ethosuximide in the subcutaneous pentylenetetrazol (scPTZ) seizure model . Furthermore, compound 6e exhibited anticonvulsant activity superior to diphenylhydantoin in the maximal electroshock seizure (MES) model .

8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones

Compound Description: These compounds were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid . The structures of these compounds were confirmed by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione Derivatives

Compound Description: This series of compounds represents a class of heterocyclic molecules featuring a spiro system . They were synthesized via a one-pot, three-component condensation reaction involving barbituric acid or meldrum's acid, aromatic aldehydes, and urea, utilizing p-toluenesulfonic acid as a catalyst under ultrasound irradiation .

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate Derivatives (Compound 4) and their Dehydrated Products (Compound 5)

Compound Description: Compound 4 represents a series of trifluoromethylated spiro[5.5]undecanes synthesized via a one-pot, multi-component reaction involving barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by triethylamine . Dehydration of compound 4 with thionyl chloride (SOCl2) and pyridine in acetonitrile yields the corresponding dehydrated products, compound 5 .

2,4-Diaryl-1'H-spiro[bicyclo[3.3.1]nonane-3,5'-pyrimidine]-2',4',6',9(3'H)-tetraones and 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones

Compound Description: These two series of novel spiro (thio) barbiturate derivatives were synthesized via a non-concerted [1+5] cycloaddition reaction using (thio)barbituric acids and α,β-unsaturated ketones derived from acetone and cyclohexanone . The structures of these compounds were elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV-Visible, and mass spectrometry, as well as X-ray crystallography .

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with Spirocyclic Structures

Compound Description: This class of compounds consists of 2-(piperidin-1-yl)pyrimidin-4(3H)-ones incorporating various spirocyclic structures, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, 2-oxa-8-azaspiro[4.5]deca-3-ene, 2,9-diazaspiro[5.5]undeca-3-ene, 1-oxa-9-azaspiro[5.5]undeca-3-ene, 1,9-diazaspiro[5.5]undeca-4-ene, or 3,9-diazaspiro[5.5]undeca-1-ene .

Properties

CAS Number

1198393-02-0

Product Name

9-Benzyl-2,9-diazaspiro[5.5]undecane

IUPAC Name

9-benzyl-2,9-diazaspiro[5.5]undecane

Molecular Formula

C16H24N2

Molecular Weight

244.382

InChI

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2

InChI Key

JVEBJYBSCVIWTQ-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.